2-(2,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate
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Overview
Description
2-(2,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate typically involves the reaction of 2,4-dimethoxybenzaldehyde with 6-chloronicotinic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide in an ethanol solution. The resulting product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethoxyphenyl)-2-oxoethyl 3-chloropyridine-3-carboxylate
- 2-(2,4-Dimethoxyphenyl)-2-oxoethyl 4-chloropyridine-3-carboxylate
Uniqueness
2-(2,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its biological effects .
Properties
IUPAC Name |
[2-(2,4-dimethoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5/c1-21-11-4-5-12(14(7-11)22-2)13(19)9-23-16(20)10-3-6-15(17)18-8-10/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLSPUCNCQOOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)COC(=O)C2=CN=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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